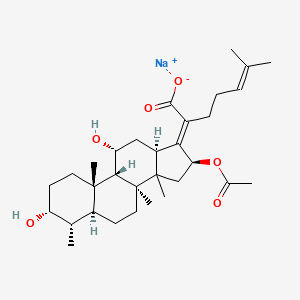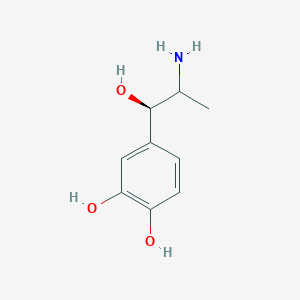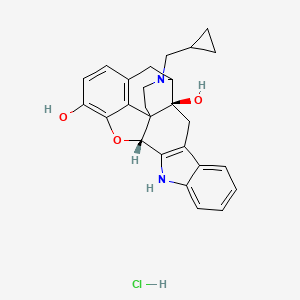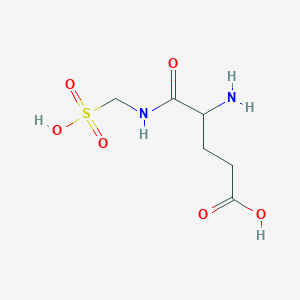
(+)-cis-Dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis-Dioxolane is a chiral organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions The (+)-cis isomer indicates that the substituents on the dioxolane ring are on the same side, giving it unique stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-cis-Dioxolane typically involves the cyclization of diols or the reaction of carbonyl compounds with diols. One common method is the acid-catalyzed cyclization of 1,2-diols. For example, ethylene glycol can be cyclized in the presence of an acid catalyst such as sulfuric acid to form dioxolane.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps like distillation and crystallization are employed to obtain the desired isomer in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions: (+)-cis-Dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert dioxolane into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxolane carboxylic acids, while reduction can produce ethylene glycol. Substitution reactions can introduce various functional groups, leading to a wide range of dioxolane derivatives.
Aplicaciones Científicas De Investigación
(+)-cis-Dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some dioxolane derivatives are investigated as potential drug candidates due to their ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (+)-cis-Dioxolane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. For example, in biological systems, the chiral nature of this compound can influence its interaction with enzymes, leading to selective inhibition or activation of biochemical pathways.
Comparación Con Compuestos Similares
(+)-cis-Dioxolane can be compared with other dioxolane isomers and related compounds:
(-)-cis-Dioxolane: The enantiomer of this compound with opposite stereochemistry.
trans-Dioxolane: An isomer with substituents on opposite sides of the ring.
Dioxane: A six-membered cyclic ether with similar chemical properties but different ring size.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its isomers and related compounds.
Propiedades
Fórmula molecular |
C8H18NO2+ |
|---|---|
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium |
InChI |
InChI=1S/C8H18NO2/c1-7-10-6-8(11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8+/m0/s1 |
Clave InChI |
COSSAOQSSXDIQW-JGVFFNPUSA-N |
SMILES isomérico |
C[C@H]1OC[C@H](O1)C[N+](C)(C)C |
SMILES canónico |
CC1OCC(O1)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)

![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)


![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)
![sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate](/img/structure/B10763426.png)

![tetrasodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763441.png)

